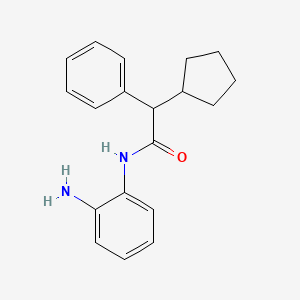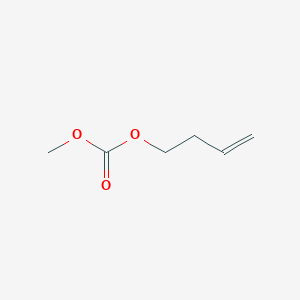![molecular formula C11H17N3O2 B14125050 {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid CAS No. 1197231-87-0](/img/structure/B14125050.png)
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid typically involves multi-step organic reactionsFor example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form pyrazoles . The pyrrolidine ring can be introduced via a condensation reaction with appropriate aldehydes and hydrazine monohydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolones.
Reduction: The compound can be reduced to form hydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve the use of halides and bases like potassium tert-butoxide.
Major Products
The major products formed from these reactions include pyrazolones, hydropyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used.
Scientific Research Applications
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-disubstituted pyrazoles and 3,4,5-trisubstituted pyrazoles.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Acetic acid derivatives: Compounds like N-acetylglycine and N-acetylcysteine.
Uniqueness
{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid is unique due to its combination of the pyrazole and pyrrolidine rings with an acetic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
1197231-87-0 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(1-pyrazol-1-ylethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-9(14-7-3-5-12-14)10-4-2-6-13(10)8-11(15)16/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,15,16) |
InChI Key |
AQKXRYCKKRLHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1CC(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)




![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)






![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
